molecular formula C2F6O6S2Sn B1306023 Tin(II) trifluoromethanesulfonate CAS No. 62086-04-8

Tin(II) trifluoromethanesulfonate

Cat. No. B1306023
CAS RN: 62086-04-8
M. Wt: 416.9 g/mol
InChI Key: RBGLVWCAGPITBS-UHFFFAOYSA-L
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Description

Tin(II) trifluoromethanesulfonate, also known as tin(II) triflate, is a chemical compound that has been utilized in various organic synthesis processes. It is known for its role in the generation of tin(II) enolates from ketones and thiazolidine-thiones, which can then react with aldehydes or ketones to produce aldol products in a highly stereoselective manner . Additionally, tin(II) triflate has been employed as a catalyst in the stereoselective synthesis of 2-amino-2-deoxy-β-D-glucopyranosides and galactopyran

Safety And Hazards

Tin(II) trifluoromethanesulfonate is classified as hazardous. It may form combustible dust concentrations in air and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust and to use personal protective equipment when handling it .

Future Directions

Tin(II) trifluoromethanesulfonate continues to be a valuable reagent in organic synthesis due to its role as a mild Lewis acid. Its use in various reactions, including stereoselective aldol and Michael reactions, [2,3]-Wittig and Ireland-Claisen rearrangements, and others, suggests that it will continue to be a useful tool in the field of organic chemistry .

properties

IUPAC Name

tin(2+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CHF3O3S.Sn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGLVWCAGPITBS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F6O6S2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380266
Record name Tin(II) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tin(II) trifluoromethanesulfonate

CAS RN

62086-04-8
Record name Tin(II) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tin(II) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tin(II) trifluoromethanesulfonate
Reactant of Route 2
Tin(II) trifluoromethanesulfonate
Reactant of Route 3
Tin(II) trifluoromethanesulfonate

Citations

For This Compound
166
Citations
I Persson, P D'Angelo… - Chemistry–A European …, 2016 - Wiley Online Library
The coordination chemistry of d 10 s 2 metal ions is strongly affected by an (at least partially) occupied d 10 s 2 metal ion–ligand atom antibonding orbital, which may cause a void in the …
R Bandyopadhyay, BFT Cooper, AJ Rossini… - Journal of …, 2010 - Elsevier
The treatment of tin(II) trifluoromethanesulfonate with three differently-sized crown ethers [12]crown-4, [15]crown-5 and [18]crown-6 results in the formation of tin complexes that exhibit …
Number of citations: 37 www.sciencedirect.com
M Hirooka, S Koto - Bulletin of the Chemical Society of Japan, 1998 - jlc.jst.go.jp
Dehydrative glycosylation using 2,3,4,6-tetra-O-benzyl-D-glucopyranose was carried out by the use of a condensing reagent system composed of diethylaminosulfur trifluoride (DAST), …
Number of citations: 20 jlc.jst.go.jp
JC Avery, MA Hanson, RH Herber, KJ Bladek… - Inorganic …, 2012 - ACS Publications
A series of cationic cryptand complexes of tin(II), [Cryptand[2.2.2]SnX][SnX 3 ] (10, X = Cl; 11, X = Br; 12, X = I) and [Cryptand[2.2.2]Sn][OTf] 2 (13), were synthesized by the addition of …
Number of citations: 36 pubs.acs.org
T Mukaiyama, K Matsubara - Chemistry letters, 1992 - journal.csj.jp
In the presence of a catalytic amount of tin(II) trifluoromethanesulfonate, various 2-amino-2-deoxy-β-D-glucopyranosides or galactopyranosides are stereoselectively synthesized in …
Number of citations: 4 www.journal.csj.jp
T Oriyama, A Ishiwata, T Suzuki - Bulletin of the Chemical Society of …, 2001 - journal.csj.jp
Tin(II) Trifluoromethanesulfonate- Catalyzed Highly Selective Synthesis of 2-Substituted 4-Methylenetetra- hydropyrans from Trim Page 1 Short Articles 569 Bull. Chem. Soc. Jpn., 74, 569–570 (2001) …
Number of citations: 6 www.journal.csj.jp
N Minowa, T Mukaiyama - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
A chiral allylating agent, readily generated from tin(II) trifluoromethanesulfonate (tin(II) triflate), chiral diamines derived from (S)-proline and allylaluminum, is efficiently employed in the …
Number of citations: 91 www.journal.csj.jp
S Janisse, T Mukaiyama… - Encyclopedia of Reagents …, 2001 - Wiley Online Library
[ 62086‐04‐8 ] C 2 F 6 O 6 S 2 Sn (MW 416.87) InChI = 1S/2CHF3O3S.Sn/c2*2‐1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p‐2 InChIKey = RBGLVWCAGPITBS‐UHFFFAOYSA‐L (mild Lewis …
Number of citations: 2 onlinelibrary.wiley.com
DL Reger, JE Collins, AL Rheingold… - Inorganic …, 1997 - ACS Publications
The addition of 2 equiv of HBF 4 ·Et 2 O to a THF suspension of Pb(acac) 2 (acac = acetylacetonate) followed by addition of 1 molar equiv of the tris(pyrazolyl)methane ligand HC(3,5-…
Number of citations: 74 pubs.acs.org
T Mukaiyama, S Kobayashi, T Sano - Tetrahedron, 1990 - Elsevier
Highly enantioselective aldol-type reaction between achiral ketene silyl acetals of acetic acid esters and achiral aldehydes is successfully carried out by the use of a chiral promoter, a …
Number of citations: 58 www.sciencedirect.com

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